
Acotiamide Impurity 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acotiamide Impurity 9 is an impurity of Acotiamide , a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia . Its molecular formula is C6H10N4OS .
Chemical Reactions Analysis
Acotiamide was found to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress while it remained stable under neutral hydrolytic and thermal stress conditions . The seven degradation products (DPs) and one process-related impurity (IMP) were observed .Wissenschaftliche Forschungsanwendungen
Stability and Degradation Analysis
- A study by (Thummar et al., 2017) emphasized the importance of stability-indicating assay methods for quality product development and regulatory approval. Acotiamide underwent stress degradation under various conditions. The degradation products and process-related impurities were characterized using ultra-high-performance liquid chromatography and mass spectrometry.
Synthesis and Impurity Control
- (Fu et al., 2015) described a three-step synthesis of acotiamide, focusing on a method to prepare a key intermediate and effectively remove major impurities in the process. This study highlights the synthesis process's cost-effectiveness, simplicity, and scalability.
Pharmacokinetics and Pharmacodynamics
- Studies have investigated the pharmacokinetic and pharmacodynamic properties of acotiamide. For instance, (Li et al., 2016) developed and validated an LC-MS-MS method for determining acotiamide in rat plasma, which was used for pharmacokinetic evaluation.
Clinical Trials and Drug Efficacy
- Several clinical trials have assessed acotiamide's efficacy. (Matsueda et al., 2011) conducted a placebo-controlled trial to determine acotiamide's efficacy in patients with functional dyspepsia. The study found significant improvement in symptom severity and elimination of meal-related symptoms.
Mechanism of Action
- The mechanism of action of acotiamide has been explored in various studies. For example, (Yoshii et al., 2016) investigated the distribution of acotiamide into the myenteric plexus of rat and dog stomachs, suggesting its concentration at the site of action is adequate to inhibit acetylcholinesterase.
Method Development and Validation
- Research like (Pandya & Rajput, 2018) focused on developing and validating methods for determining acotiamide in the presence of degradation products, highlighting the importance of such methods in ensuring drug quality and safety.
Eigenschaften
CAS-Nummer |
948053-83-6 |
|---|---|
Produktname |
Acotiamide Impurity 9 |
Molekularformel |
C6H10N4OS |
Molekulargewicht |
186.24 |
InChI |
InChI=1S/C6H10N4OS/c7-1-2-9-5(11)4-3-12-6(8)10-4/h3H,1-2,7H2,(H2,8,10)(H,9,11) |
InChI-Schlüssel |
HPZXUPNVNQPPJT-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)NCCN |
Synonyme |
4-Thiazolecarboxamide, 2-amino-N-(2-aminoethyl); 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



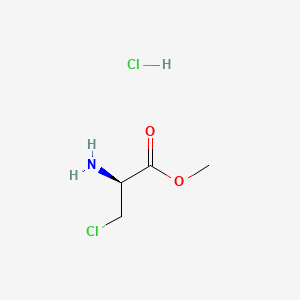


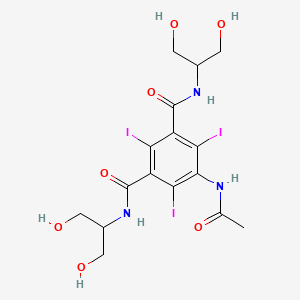
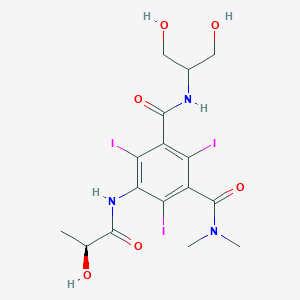
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)
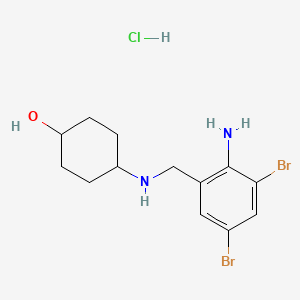
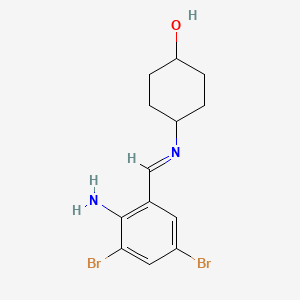

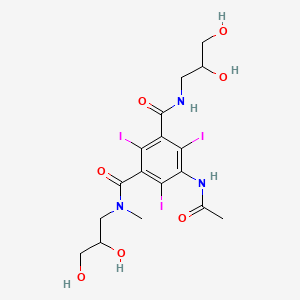
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)